molecular formula C6H10ClF2N B13531408 2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride

2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride

Cat. No.: B13531408
M. Wt: 169.60 g/mol
InChI Key: PLEFYFCBMNLBRA-UHFFFAOYSA-N
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Description

2,2-Difluorobicyclo[310]hexan-6-amine hydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is a bicyclic amine with two fluorine atoms attached to the bicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclohexane precursor.

    Amination: The amine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorinated carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amine derivatives in a suitable solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclohexane ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine or fluorinated derivatives.

Scientific Research Applications

2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the amine group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride
  • 6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride

Uniqueness

2,2-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride is unique due to the specific positioning of the fluorine atoms and the amine group on the bicyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

2,2-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)2-1-3-4(6)5(3)9;/h3-5H,1-2,9H2;1H

InChI Key

PLEFYFCBMNLBRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2N)(F)F.Cl

Origin of Product

United States

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